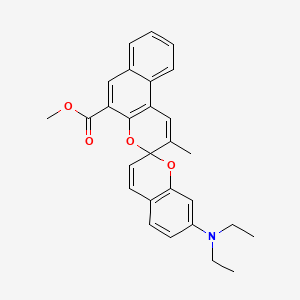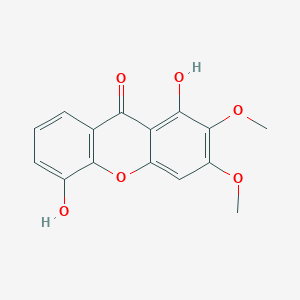
(4-Ethyl-2,2-dimethyl-1,3-dioxolan-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Ethyl-2,2-dimethyl-1,3-dioxolan-4-yl)methanol is an organic compound belonging to the class of dioxolanes It is characterized by a dioxolane ring substituted with an ethyl group and two methyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethyl-2,2-dimethyl-1,3-dioxolan-4-yl)methanol typically involves the reaction of ethyl-substituted dioxolane precursors with formaldehyde and a suitable reducing agent. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the dioxolane ring.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The process may include steps such as distillation and crystallization to purify the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or sulfonates are employed under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted dioxolane derivatives.
科学研究应用
(4-Ethyl-2,2-dimethyl-1,3-dioxolan-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and solvents.
作用机制
The mechanism of action of (4-Ethyl-2,2-dimethyl-1,3-dioxolan-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol: Similar structure but lacks the ethyl group.
(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol: Similar structure with an ethanol group instead of methanol.
Uniqueness: (4-Ethyl-2,2-dimethyl-1,3-dioxolan-4-yl)methanol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This structural variation can lead to different applications and functionalities compared to its analogs.
属性
CAS 编号 |
55117-22-1 |
|---|---|
分子式 |
C8H16O3 |
分子量 |
160.21 g/mol |
IUPAC 名称 |
(4-ethyl-2,2-dimethyl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C8H16O3/c1-4-8(5-9)6-10-7(2,3)11-8/h9H,4-6H2,1-3H3 |
InChI 键 |
PJSXQKSTNJBJSL-UHFFFAOYSA-N |
规范 SMILES |
CCC1(COC(O1)(C)C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


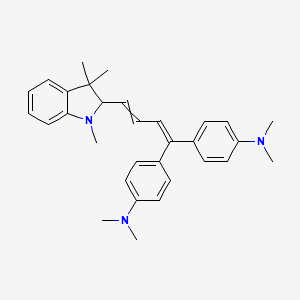
![4-[(2,2-Dimethylpropanoyl)oxy]-3-nitrobenzoic acid](/img/structure/B14637705.png)
![1-{1-[(2-Bromophenyl)sulfanyl]pentan-2-yl}pyridin-2(1H)-imine](/img/structure/B14637715.png)
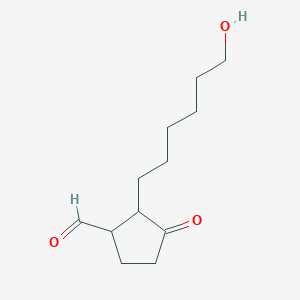

![2-{[3-(2,5-Dimethoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14637729.png)
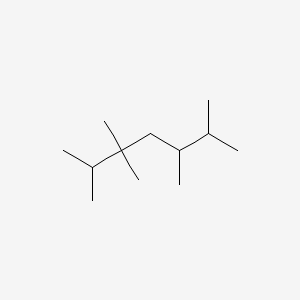
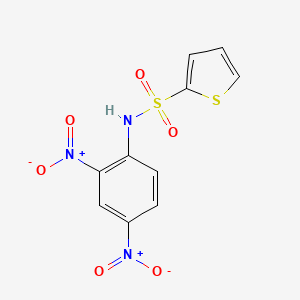
![1-Nitro-2-[(prop-2-en-1-yl)sulfanyl]benzene](/img/structure/B14637748.png)
![4-Nitro-N-[3-(octylsulfanyl)propyl]benzamide](/img/structure/B14637750.png)
![1-Propanone, 1-phenyl-2-[(trimethylsilyl)oxy]-](/img/structure/B14637751.png)
![2-Methyl-5-[(2R,5S)-2-methyl-5-(propan-2-yl)oxolan-2-yl]furan](/img/structure/B14637754.png)
